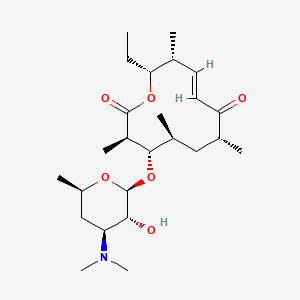
10-Deoxymethymycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-deoxymethymycin is a macrolide antibiotic that is the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexoside of 10-deoxymethynolide. It has a role as a metabolite. It is a glycoside, a macrolide antibiotic and a monosaccharide derivative. It derives from a 10-deoxymethynolide. It is a conjugate base of a this compound(1+).
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Mechanism of Action
10-Deoxymethymycin functions primarily as an antibiotic by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide chain elongation. This mechanism is crucial in addressing the rising challenge of antibiotic resistance, particularly among Gram-positive bacteria.
Synthesis and Derivatives
The synthesis of this compound involves complex biochemical pathways, notably through glycosylation reactions facilitated by glycosyltransferases like DesVII. This enzyme catalyzes the attachment of TDP-d-desosamine to the aglycone structure, leading to the formation of this compound from 10-deoxymethynolide .
Recent studies have focused on synthesizing various analogues of this compound to enhance its antibacterial activity and reduce resistance. For example, researchers have developed desmethyl analogues that demonstrate comparable potency against resistant strains of E. coli and Staphylococcus aureus .
Applications in Antibiotic Resistance Research
The increasing prevalence of antibiotic-resistant bacteria necessitates innovative solutions. This compound has been evaluated for its effectiveness against resistant strains, showing promise in both laboratory settings and clinical trials. Notably, studies indicate that certain derivatives maintain efficacy against strains with known resistance mechanisms, such as ribosomal modifications .
Case Study 1: Efficacy Against Resistant Bacteria
A study demonstrated that this compound and its derivatives were effective against multi-drug resistant Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) assays revealed that these compounds retained significant antibacterial activity compared to traditional antibiotics like erythromycin .
Case Study 2: Synthesis Innovations
Research on the total synthesis of 10-Deoxymethynolide highlighted a novel approach using palladium-catalyzed glycosylation techniques. This method not only streamlined the synthesis process but also allowed for the creation of a diverse range of glycosylated analogues with enhanced biological activity .
Future Directions and Implications
The ongoing research into this compound suggests several future applications:
- Development of New Antibiotics : Continued exploration into its derivatives may yield new antibiotics capable of overcoming resistance.
- Combination Therapies : Investigating synergistic effects with other antibiotics could enhance treatment efficacy against resistant infections.
- Agricultural Applications : Given its antimicrobial properties, there is potential for utilizing this compound in agricultural settings to combat plant pathogens.
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Structure | Macrolide antibiotic |
| Mechanism of Action | Inhibits protein synthesis by binding to ribosome |
| Primary Source Organism | Streptomyces venezuelae |
| Efficacy Against | Multi-drug resistant Staphylococcus aureus |
| Synthesis Method | Glycosylation via DesVII |
Eigenschaften
CAS-Nummer |
11091-33-1 |
|---|---|
Molekularformel |
C25H43NO6 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(3R,4S,5S,7R,9E,11R,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C25H43NO6/c1-9-21-14(2)10-11-20(27)15(3)12-16(4)23(18(6)24(29)31-21)32-25-22(28)19(26(7)8)13-17(5)30-25/h10-11,14-19,21-23,25,28H,9,12-13H2,1-8H3/b11-10+/t14-,15-,16+,17-,18-,19+,21-,22-,23+,25+/m1/s1 |
InChI-Schlüssel |
DZGHWPQKGWXOHD-OVPZILDZSA-N |
SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Isomerische SMILES |
CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C |
Kanonische SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic YC 17; YC-17; YC 17; YC17. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















